

N-(2-Amino-4-methoxyphenyl)acetamide CAS number 5472-37-7

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Compound of Interest

Compound Name: *N*-(2-Amino-4-methoxyphenyl)acetamide

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Technical Guide: N-(2-Amino-4-methoxyphenyl)acetamide

CAS Number: 5472-37-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-(2-Amino-4-methoxyphenyl)acetamide** (CAS 5472-37-7), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document consolidates essential information regarding its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its established applications in drug development. The content is structured to serve as a practical resource for laboratory and research professionals, featuring tabulated data for quick reference, detailed experimental procedures, and logical diagrams to illustrate synthetic pathways.

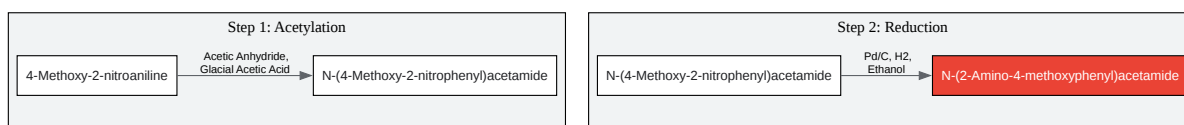
Chemical and Physical Properties

N-(2-Amino-4-methoxyphenyl)acetamide, also known as 2'-Amino-4'-methoxyacetanilide, is a substituted acetanilide that serves as a valuable building block in organic synthesis.^[1] Its fundamental properties are summarized below.

Property	Value	Reference(s)
CAS Number	5472-37-7	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.21 g/mol	[1]
IUPAC Name	N-(2-amino-4-methoxyphenyl)acetamide	[1]
Synonyms	2'-Amino-4'-methoxyacetanilide, 2-Amino-4-methoxyacetanilide	[1]
Appearance	Beige crystalline solid	
Melting Point	150-153 °C	
Solubility	Data not readily available; expected to be soluble in polar organic solvents.	
Storage Temperature	Room temperature	

Synthesis Protocol

The synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide** is typically achieved through a two-step process starting from 4-methoxy-2-nitroaniline. The first step involves the acetylation of the amino group, followed by the selective reduction of the nitro group.



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Fig. 1: Two-step synthesis workflow for **N-(2-Amino-4-methoxyphenyl)acetamide**.

Experimental Protocols

Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide (Intermediate)

This procedure is adapted from the acetylation of 4-methoxy-2-nitroaniline.[\[2\]](#)[\[3\]](#)

- Materials:
 - 4-methoxy-2-nitroaniline (1 equivalent, e.g., 20 mmol, 3.36 g)
 - Acetic anhydride (1.2 equivalents, e.g., 24 mmol, 2.46 g)
 - Glacial acetic acid (e.g., 30 mL)
 - Standard laboratory glassware (round-bottom flask, condenser)
- Procedure:
 - Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid in a round-bottom flask.
 - Add acetic anhydride to the solution.
 - Stir the reaction mixture continuously at room temperature for 18 hours.[\[2\]](#)[\[3\]](#)
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, remove the solvent under vacuum.
 - Purify the resulting residue by recrystallization from an aqueous solution to yield N-(4-methoxy-2-nitrophenyl)acetamide as a yellow solid.[\[2\]](#)[\[3\]](#)

Step 2: Synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide**

This procedure involves the catalytic hydrogenation of the nitro-intermediate.[\[4\]](#)

- Materials:
 - N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent)

- 10% Palladium on carbon (Pd/C) catalyst
- Ethanol (solvent)
- Hydrogen (H₂) gas source
- Standard hydrogenation apparatus
- Procedure:
 - Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in ethanol in a suitable hydrogenation vessel.
 - Add a catalytic amount of 10% Pd/C.
 - Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.
 - Stir the mixture vigorously at room temperature.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - The crude product can be further purified by crystallization from ethyl acetate to yield **N-(2-Amino-4-methoxyphenyl)acetamide**.^[4]

Spectroscopic Data

The structural confirmation of **N-(2-Amino-4-methoxyphenyl)acetamide** is based on various spectroscopic techniques.

NMR Spectroscopy

¹ H NMR (Typical Shifts)	¹³ C NMR (Typical Shifts)
~2.1 ppm (s, 3H, -COCH ₃)	~24 ppm (-COCH ₃)
~3.7 ppm (s, 3H, -OCH ₃)	~55 ppm (-OCH ₃)
~4.8 ppm (br s, 2H, -NH ₂)	~100-155 ppm (Aromatic C)
~6.2-7.0 ppm (m, 3H, Ar-H)	~168 ppm (C=O)
~8.5 ppm (br s, 1H, -NHCO)	

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	N-H stretching (amine & amide)
3050-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching
~1660	Strong	C=O stretching (Amide I)
~1600, ~1500	Medium	Aromatic C=C stretching
~1540	Medium	N-H bending (Amide II)
~1240	Strong	C-O stretching (aryl ether)

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.

m/z Value	Interpretation
180	Molecular ion [M] ⁺
138	Loss of acetyl group (-CH ₂ =C=O) from the molecular ion
123	Further loss of a methyl group (-CH ₃) from the m/z 138 fragment
110	
43	Acetyl cation [CH ₃ CO] ⁺

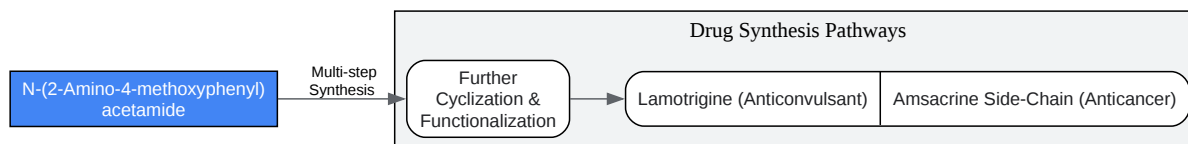
Applications in Drug Development

N-(2-Amino-4-methoxyphenyl)acetamide is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic amino group and an acetamide moiety on a substituted phenyl ring, allows for its versatile use in constructing more complex molecular architectures.

Intermediate for Anticonvulsant and Anticancer Drugs

This compound is a documented precursor in the synthetic routes of important drugs.

- **Lamotrigine Synthesis:** It is utilized as an intermediate in some synthetic pathways for Lamotrigine, a widely used anticonvulsant medication for treating epilepsy and bipolar disorder.
- **Amsacrine Analogs:** The related compound, N-(4-amino-2-methoxyphenyl)acetamide, is a product in the synthesis of the side chain for the anticancer drug Amsacrine, highlighting the utility of this chemical scaffold in oncology drug development.[\[4\]](#)



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Fig. 2: Role as an intermediate in drug synthesis.

Biological Activity

Currently, there is limited publicly available information on the direct biological activity or specific signaling pathway interactions of **N-(2-Amino-4-methoxyphenyl)acetamide** itself. Its primary significance in the life sciences and drug development is as a synthetic intermediate. The biological activities of interest are typically associated with the final drug molecules, such as Lamotrigine, that are synthesized using this compound.

Safety and Handling

N-(2-Amino-4-methoxyphenyl)acetamide is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Hazard Class	GHS Pictogram	Hazard Statements	Precautionary Statements
Irritant	GHS07	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling.

Conclusion

N-(2-Amino-4-methoxyphenyl)acetamide (CAS 5472-37-7) is a well-characterized organic compound with significant utility as a synthetic intermediate in the pharmaceutical industry. This guide has provided a consolidated resource covering its physicochemical properties, detailed synthesis protocols, comprehensive spectroscopic data, and its established role in the production of important medications. While direct biological activity data for the compound itself is scarce, its importance as a building block for bioactive molecules is firmly established, making it a compound of continued interest for drug development professionals.

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